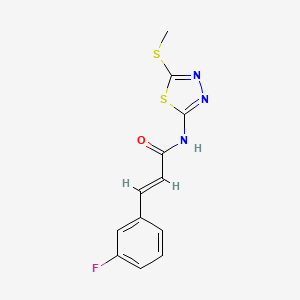
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiadiazole ring, and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thiadiazole derivative and an acrylamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiadiazole ring can participate in hydrogen bonding or other interactions. The acrylamide moiety may facilitate covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(3-chlorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
- (E)-3-(3-bromophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
- (E)-3-(3-methylphenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
Uniqueness
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C12H10FN3OS2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(E)-3-(3-fluorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H10FN3OS2/c1-18-12-16-15-11(19-12)14-10(17)6-5-8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,17)/b6-5+ |
Clé InChI |
DBKKBKMNWPIXMK-AATRIKPKSA-N |
SMILES isomérique |
CSC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)F |
SMILES canonique |
CSC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
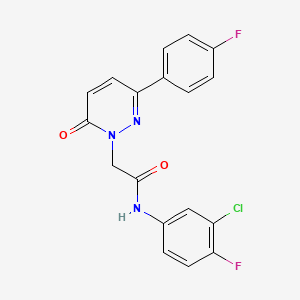
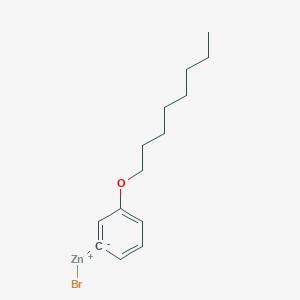
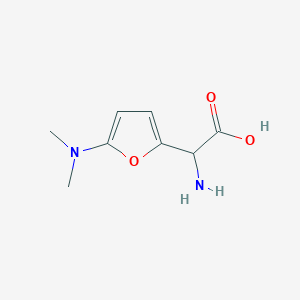
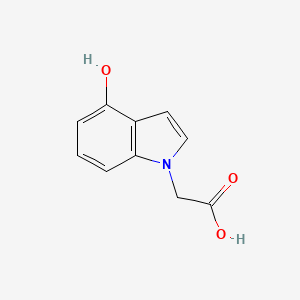
![(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
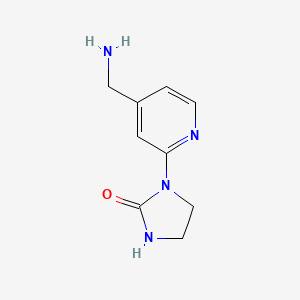
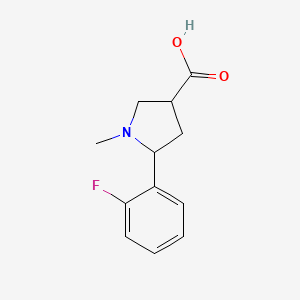

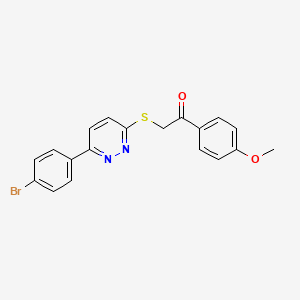
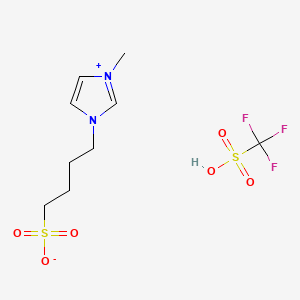
![3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
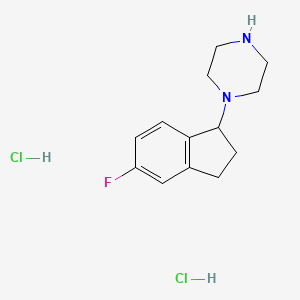
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
